![molecular formula C16H18O5 B14248726 3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid CAS No. 334001-51-3](/img/structure/B14248726.png)
3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid is an organic compound with the molecular formula C16H18O5 It is characterized by the presence of an acryloyloxy group, a butoxy group, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid typically involves the esterification of 4-hydroxybutyl acrylate with 4-hydroxyphenylprop-2-enoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acryloyloxy group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism of action of 3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The acryloyloxy group can undergo polymerization reactions, forming cross-linked networks that impart unique mechanical and chemical properties to the resulting materials. Additionally, the phenyl ring can participate in π-π interactions, influencing the compound’s behavior in various environments.
類似化合物との比較
Similar Compounds
3-{4-[4-(Methacryloyloxy)butoxy]phenyl}prop-2-enoic acid: Similar structure but with a methacryloyloxy group instead of an acryloyloxy group.
3-{4-[4-(Butoxy)phenyl}prop-2-enoic acid: Lacks the acryloyloxy group, affecting its reactivity and applications.
Uniqueness
3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid is unique due to the presence of the acryloyloxy group, which allows for polymerization and cross-linking reactions. This makes it particularly valuable in the synthesis of advanced materials with tailored properties.
特性
CAS番号 |
334001-51-3 |
|---|---|
分子式 |
C16H18O5 |
分子量 |
290.31 g/mol |
IUPAC名 |
3-[4-(4-prop-2-enoyloxybutoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H18O5/c1-2-16(19)21-12-4-3-11-20-14-8-5-13(6-9-14)7-10-15(17)18/h2,5-10H,1,3-4,11-12H2,(H,17,18) |
InChIキー |
SBCDRWMUXUTHOJ-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)
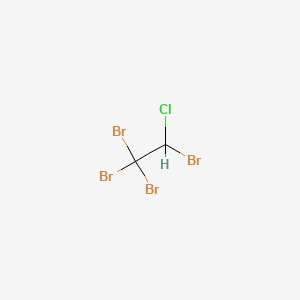
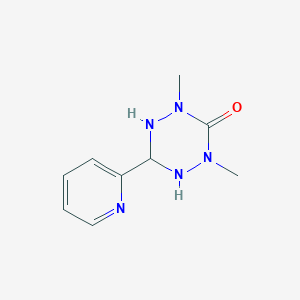
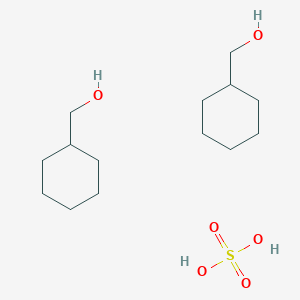
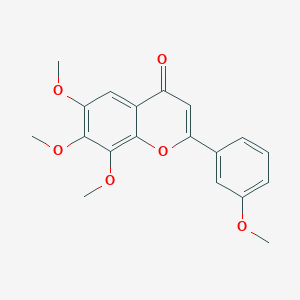
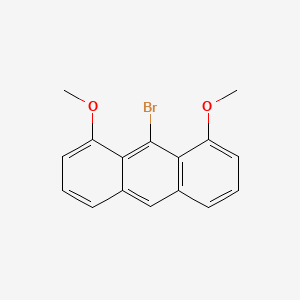
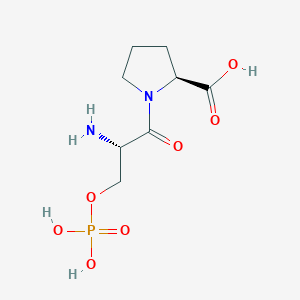
![N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide](/img/structure/B14248702.png)


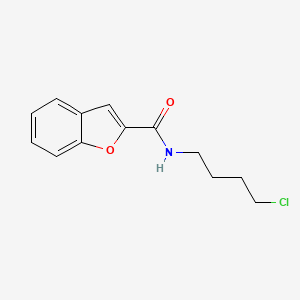
![Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate](/img/structure/B14248735.png)
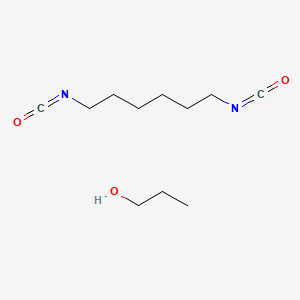
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)
